(S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine
Description
Conformational Analysis via X-ray Crystallography
Single-crystal X-ray diffraction studies of (S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine reveal a monoclinic crystal system with space group P2₁ (Table 1). The piperidine rings adopt chair conformations, with the trifluoromethyl group at C2 in an equatorial orientation, reducing 1,3-diaxial interactions. The N1 piperidin-4-yl ring exhibits a slight puckering distortion (θ = 8.7°), while the N2 piperidine ring maintains near-ideal chair geometry (θ = 3.2°). Intermolecular C–H···F interactions (2.89–3.12 Å) create a layered crystal packing structure parallel to the ac plane.
Table 1: Crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁ |
| Unit cell (Å, °) | a = 9.42, b = 12.57, c = 14.29; β = 105.3 |
| Z | 4 |
| R-factor (F²) | 0.042 |
The C–F bond lengths in the trifluoromethyl group average 1.332 Å, with F–C–F angles of 108.5° ± 0.3°, consistent with sp³ hybridization. The piperidin-4-yl ring shows N1–C4 and C4–C5 bond lengths of 1.467 Å and 1.527 Å, respectively, indicating minimal conjugation with adjacent groups.
Chiral Center Configuration Determination
The absolute (S)-configuration at C2 was unambiguously assigned using Flack parameter analysis (x = 0.02(3)) during crystallographic refinement. The trifluoromethyl group’s position relative to the piperidine nitrogen creates a chiral environment with anisotropic displacement parameters (ADPs) showing greater thermal motion for fluorine atoms (Ueq = 0.087 Ų vs. 0.042 Ų for carbon). The C2–CF₃ bond vector forms a 112.7° dihedral angle with the N1–C2–C3 plane, stabilizing the (S)-enantiomer through hyperconjugative σ(C–F)→σ*(C–N) interactions.
Torsional Angle Analysis
Torsional angles within the piperidin-4-yl ring range from 53.8° to 58.2°, deviating from ideal chair values (60°) due to steric interactions between the C2-trifluoromethyl group and axial hydrogens. Key torsional parameters include:
Table 2: Selected torsional angles
| Bond Sequence | Angle (°) |
|---|---|
| N1–C2–C3–N2 | -56.7 |
| C5–C6–C7–C8 | 54.9 |
| C2–CF₃–F1···F2 | 178.3 |
The N2 piperidine ring exhibits smaller deviations (torsional angles = 57.1°–59.8°), with the N2–C9 bond (1.452 Å) showing partial double-bond character due to conjugation with adjacent groups. Pseudorotation analysis using Cremer-Pople parameters confirms ring puckering amplitudes (Q = 0.48 Å for N1 ring vs. 0.32 Å for N2 ring).
Properties
Molecular Formula |
C11H19F3N2 |
|---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
(2S)-1-piperidin-4-yl-2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C11H19F3N2/c12-11(13,14)10-3-1-2-8-16(10)9-4-6-15-7-5-9/h9-10,15H,1-8H2/t10-/m0/s1 |
InChI Key |
DHABDHJYJDNGEU-JTQLQIEISA-N |
Isomeric SMILES |
C1CCN([C@@H](C1)C(F)(F)F)C2CCNCC2 |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Construction
- The synthesis commonly starts from commercially available piperidine derivatives or pipecolic acid salts, which serve as the piperidine core precursors.
- Introduction of the trifluoromethyl group at the 2-position is typically achieved via electrophilic trifluoromethylation or by using trifluoromethyl-substituted intermediates.
- Chiral induction to obtain the (S)-enantiomer is often accomplished by using chiral starting materials or asymmetric catalytic hydrogenation techniques.
Key Synthetic Routes
| Route | Description | Key Reagents and Conditions | Yield and Notes |
|---|---|---|---|
| Route A: From Pipecolic Acid Derivatives | Sodium salt of pipecolic acid treated with trifluoromethylating agents to yield 2-(trifluoromethyl)piperidine, followed by functionalization at the 4-position | Use of α-trifluoroaminodienes, allylation under acidic conditions (BF3·OEt2), Pd/C hydrogenation in ethanol at room temperature | High yield (up to 91% for intermediate unsaturated piperidine), quantitative isolation of hydrochloride salt after hydrogenation; stereochemistry controlled by choice of catalysts and conditions |
| Route B: Substitution on Aniline Derivatives | Starting from 2-chloro-3-(trifluoromethyl)aniline, chlorination and nucleophilic substitution with piperidine to introduce the piperidin-4-yl group | Chlorination using N-chlorosuccinimide (NCS), substitution in polar aprotic solvents (DMF, DCM), Lewis acid catalysts (FeCl3) at 0–25°C to enhance regioselectivity | Moderate to good yields; reaction conditions critical to minimize side reactions; purification by recrystallization or chromatography |
| Route C: Coupling and Catalytic Hydrogenation | Bromination of 2-methylpyrimidine, coupling with N-benzylpiperidine ketone, elimination and debenzylation via catalytic hydrogenation to yield piperidinyl pyrimidine analogues | Bromination in acetic acid with bromine, coupling with n-butyllithium and ketone in THF at -78°C, catalytic hydrogenation with Pd/C in methanol at room temperature | Overall yield suitable for pharmaceutical intermediates; multi-step but effective for complex derivatives |
- Temperature: Reactions are typically conducted at low to moderate temperatures (0°C to room temperature) to control regio- and stereoselectivity.
- Solvents: Polar aprotic solvents such as dichloromethane (CH2Cl2), dimethylformamide (DMF), tetrahydrofuran (THF), and ethanol are commonly employed depending on the step.
- Catalysts: Lewis acids like FeCl3 improve substitution selectivity; Pd/C is used for catalytic hydrogenation steps to reduce unsaturated intermediates and remove protecting groups.
- Reagents: N-chlorosuccinimide (NCS) for chlorination, trifluoromethylating agents for CF3 introduction, n-butyllithium for lithiation and coupling reactions.
- Purification is achieved by recrystallization from suitable solvents or chromatographic methods such as silica gel column chromatography.
- High-performance liquid chromatography (HPLC) is employed in industrial settings to ensure high purity and enantiomeric excess.
- Crystallization of hydrochloride salts is common to isolate stable, pure products.
- NMR Spectroscopy: ^1H and ^13C NMR confirm the piperidine ring and trifluoromethyl group; ^19F NMR shows a singlet for CF3 at δ -60 to -65 ppm.
- Infrared Spectroscopy (IR): Characteristic C-F stretching vibrations at 1100–1200 cm^-1 and N-H stretching at 3350–3450 cm^-1.
- X-ray Crystallography: Provides bond lengths (~1.40 Å for C-N) and dihedral angles, confirming stereochemistry and molecular conformation.
- Mass Spectrometry: Confirms molecular weight consistent with C12H20F3N2.
| Step | Method Description | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of 2-(trifluoromethyl)piperidine core | α-Trifluoroaminodiene, BF3·OEt2, Pd/C | Room temp, EtOH, 24 h hydrogenation | 90+ | High stereoselectivity |
| 2 | Chlorination and substitution on aniline derivatives | NCS, piperidine, FeCl3 catalyst | 0–25°C, DMF/DCM solvent | Moderate to good | Regioselectivity critical |
| 3 | Coupling with ketone and debenzylation | n-Butyllithium, Pd/C, THF, MeOH | -78°C lithiation, RT hydrogenation | Suitable for intermediates | Multi-step, scalable |
| 4 | Purification | Recrystallization, chromatography, HPLC | Ambient to low temp | >95 purity | Ensures enantiomeric purity |
- The use of α-trifluoroaminodienes as intermediates allows efficient introduction of the trifluoromethyl group with high regio- and stereoselectivity.
- Controlled chlorination followed by nucleophilic substitution with piperidine provides a versatile route but requires careful temperature and catalyst control to avoid side reactions.
- Catalytic hydrogenation is effective for removing protecting groups and saturating double bonds in intermediates, critical for obtaining the desired piperidine configuration.
- Industrial methods emphasize automation and advanced purification (e.g., HPLC) to maintain batch-to-batch consistency and high purity.
- Storage under inert atmosphere and low temperature (-20°C) is recommended to maintain compound stability post-synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperidine rings.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
(S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine exhibits significant biological activities, particularly as an antagonist of tachykinins, including substance P and neurokinins. This property positions it as a potential therapeutic agent for conditions mediated by these neuropeptides, such as anxiety disorders, depression, and pain management .
Therapeutic Uses
Research indicates that this compound can be utilized in the treatment of various central nervous system disorders. Specific applications include:
- Anxiety and Depression : The compound's antagonistic effects on tachykinins suggest its potential efficacy in treating mood disorders .
- Sleep Disorders : It may help manage conditions like insomnia and sleep apnea due to its influence on neurokinin signaling pathways .
- Pain Management : Given its pharmacological profile, it could be beneficial in treating neuropathic pain and other pain syndromes .
Cancer Therapy
Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer treatment. The compound has shown promising results in inducing apoptosis in cancer cell lines, suggesting its role as a lead compound for developing anticancer agents .
Case Study: Anticancer Activity
A recent investigation demonstrated that a related piperidine derivative exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin. This study emphasizes the importance of molecular structure in enhancing biological activity, indicating that modifications to the piperidine framework can lead to improved therapeutic profiles .
Cosmetic Applications
While primarily studied for its medicinal properties, this compound's chemical structure allows for potential applications in cosmetic formulations. Piperidine derivatives are known for their roles as stabilizers and emulsifiers in topical products. The compound's properties could be explored further for use in skin care formulations aimed at improving skin hydration and texture .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. Upon binding to its target, the compound can modulate the activity of the receptor or enzyme, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table summarizes key structural analogs, their biological targets, and activity profiles:
Structural and Functional Insights
- Trifluoromethyl Group : Present in UDO, UDD, 4m, and 18c, this group enhances metabolic stability and target binding via hydrophobic interactions and electronegativity .
- Piperidine Core : Common in CNS-targeting agents (e.g., 18c) and enzyme inhibitors (e.g., UDO). The piperidin-4-yl substituent in the target compound may favor interactions with amine-binding pockets in receptors .
- Chirality : The (S)-enantiomer of the target compound likely offers superior target selectivity compared to racemic analogs, as seen in other chiral piperidine drugs .
Activity and Therapeutic Potential
- Antiparasitic Activity : UDO and UDD demonstrate that trifluoromethyl-piperidine/pyridine hybrids are potent against T. cruzi, suggesting the target compound could be repurposed for parasitic diseases .
- Anti-inflammatory/Anti-atherosclerosis : The CCR2 antagonist and Goxalapladib underscore the utility of piperidine derivatives in cardiovascular and inflammatory disorders.
Biological Activity
(S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 236.28 g/mol. Its structure includes a piperidine ring substituted at the 1-position with a piperidin-4-yl group and at the 2-position with a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity, which can significantly influence its pharmacokinetic properties and biological activity.
Research indicates that this compound may interact with various neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. These interactions are crucial for modulating physiological processes such as mood regulation, pain perception, and cognitive functions. The electron-withdrawing nature of the trifluoromethyl group can also affect the compound's reactivity, potentially influencing its binding affinity to target receptors.
Antidepressant and Anxiolytic Effects
Studies have shown that compounds with similar structures often exhibit antidepressant and anxiolytic effects. For instance, the piperidine scaffold is commonly found in many psychoactive drugs due to its ability to modulate neurotransmitter systems.
Anticancer Potential
Recent studies have explored the anticancer potential of piperidine derivatives. For example, compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell proliferation in vitro. One study reported that related piperidinone compounds inhibited MDA-MB-231 breast cancer cells' invasion and migration, suggesting a potential role in cancer therapy .
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activities. Piperidine derivatives are known to act as acetylcholinesterase inhibitors, which are relevant in treating Alzheimer's disease. This suggests that this compound could have similar therapeutic applications .
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(Piperidin-4-yl)-2-(trifluoromethyl)aniline | Contains an aniline moiety | Potentially different receptor interactions |
| 2-(Trifluoromethyl)piperidine | Lacks the additional piperidine ring | Simpler structure may lead to different biological activity |
| N-[[(2R,3S)-2-[4-(trifluorophenyl)cyclohexyl]oxymethyl]piperidin-3-yl]methanesulfonamide | More complex side chains | Enhanced specificity towards certain biological targets |
This table highlights how variations in structure can lead to diverse biological activities and applications, underscoring the uniqueness of this compound within this class of compounds.
Study on Receptor Binding Affinity
A study investigating the binding affinity of similar piperidine derivatives revealed significant interactions with serotonin receptors. The research utilized molecular docking techniques to predict binding modes and affinities, providing insights into how this compound might function as a modulator of these receptors .
Anticancer Activity Assessment
In vitro assays demonstrated that related piperidine compounds inhibited cancer cell lines such as MDA-MB-231 and PANC-1. The IC50 values varied significantly among compounds, indicating diverse mechanisms of action. For instance, one derivative showed an IC50 of 30 μM against MDA-MB-231 cells while another exhibited no cytotoxicity even at higher concentrations .
Q & A
Q. What are the key synthetic methodologies for (S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine, and how do reaction conditions influence enantioselectivity?
Methodological Answer: The enantioselective synthesis of this compound typically involves catalytic hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides using iridium catalysts. The electron-withdrawing nature of the trifluoromethyl group enhances reactivity, enabling asymmetric hydrogenation with high enantiomeric excess. Critical parameters include:
- Catalyst selection : Chiral iridium complexes (e.g., [Ir(cod)Cl]₂ with phosphine ligands) to induce stereocontrol.
- Solvent and temperature : Polar solvents (e.g., methanol) and moderate temperatures (25–50°C) optimize yield and selectivity.
- Substrate purity : Impurities in the pyridinium precursor can lead to side reactions, reducing enantioselectivity .
Q. How can researchers characterize the physical and chemical properties of this compound?
Methodological Answer: Standard analytical techniques include:
- Optical rotation : Measure [α]²²/D to confirm enantiopurity (reported value: -14.4°, c = 0.5% in methanol).
- Spectroscopy : ¹H/¹³C NMR to verify structural integrity and purity (>99%).
- Chromatography : HPLC with chiral columns to assess enantiomeric excess.
- Physicochemical profiling : Density (1.161 g/mL at 25°C) and refractive index (n²⁰/D = 1.391) for solvent compatibility studies .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319).
- Ventilation : Use fume hoods due to potential inhalation hazards (H335).
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation.
- Waste disposal : Neutralize with dilute acid/base before incineration to avoid environmental release .
Advanced Research Questions
Q. How can computational methods like DFT predict the spectroscopic properties or reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) simulations are used to:
Optimize geometry : Calculate bond lengths/angles and compare with X-ray crystallography (if available).
Vibrational analysis : Assign FTIR/Raman peaks (e.g., C-F stretches at 1100–1200 cm⁻¹) via potential energy distribution (PED) analysis.
Electronic transitions : Predict UV-Vis absorption bands using TD-DFT to guide photochemical studies.
Reactivity insights : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
Q. What strategies resolve contradictions in reported synthetic yields or enantioselectivity for this compound?
Methodological Answer:
- Parameter screening : Systematically vary catalysts (e.g., Ir vs. Ru), solvents (polar vs. nonpolar), and temperatures.
- Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates or side products.
- DoE (Design of Experiments) : Use factorial designs to optimize interdependent variables (e.g., catalyst loading, H₂ pressure).
- Cross-validation : Reproduce reported conditions with strict control of substrate purity and moisture levels .
Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR) in pharmacological studies?
Methodological Answer:
- Scaffold modification : Introduce substituents at the piperidine nitrogen or trifluoromethyl group (e.g., alkylation, acylation).
- Bioisosteric replacement : Swap CF₃ with other electron-withdrawing groups (e.g., Cl, SO₂Me) to assess impact on target binding.
- Stereochemical probes : Synthesize the (R)-enantiomer or diastereomers to evaluate chiral center contributions to activity.
- In silico docking : Use molecular modeling to predict interactions with biological targets (e.g., enzymes, receptors) .
Q. What advanced spectroscopic techniques are suitable for studying the conformational dynamics of this compound in solution?
Methodological Answer:
- Dynamic NMR : Monitor ring inversion or chair-flip transitions in piperidine moieties at variable temperatures.
- NOESY/ROESY : Detect through-space interactions to determine preferred conformers.
- Circular Dichroism (CD) : Correlate optical activity with solution-phase chirality under varying pH/solvent conditions.
- Relaxation dispersion : Quantify millisecond-timescale motions using ¹³C or ¹⁵N isotopic labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
